2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one
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Overview
Description
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid to induce cyclization . The reaction mixture is then refluxed and subjected to reduced pressure concentration to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and efficient reaction conditions. The final product is typically purified through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazine hydrochloride: This compound is used as an intermediate in the synthesis of sitagliptin, an antidiabetic drug.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyrazine derivatives: These compounds are explored for their potential as energetic materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C7H12N4O/c1-2-11-7(12)10-4-3-8-5-6(10)9-11/h8H,2-5H2,1H3 |
InChI Key |
PKVTVAZEISBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
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